(3-Iodopropyl)trimethoxysilane
Overview
Description
(3-Iodopropyl)trimethoxysilane is an organosilicon compound with the molecular formula C6H15IO3Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is primarily used as a silane coupling agent, which helps to improve the bond between organic and inorganic materials.
Mechanism of Action
Target of Action
The primary target of (3-Iodopropyl)trimethoxysilane is mesoporous silica support . The compound is used to organically modify this support through a grafting method . This modification allows for the creation of heavy atom-concentrated organically modified silica nanoparticles .
Mode of Action
This compound interacts with its target, the mesoporous silica support, through a process known as grafting . This involves the compound binding to the silica support and altering its properties. The result of this interaction is the synthesis of heavy atom-concentrated organically modified silica nanoparticles .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of organically modified silica nanoparticles . These nanoparticles can have various applications in fields such as drug delivery, catalysis, and environmental remediation.
Result of Action
The primary result of the action of this compound is the creation of heavy atom-concentrated organically modified silica nanoparticles . These nanoparticles have unique properties that make them useful in various applications, including drug delivery systems and environmental remediation technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Iodopropyl)trimethoxysilane can be synthesized through the reaction of (3-chloropropyl)trimethoxysilane with sodium iodide in acetone. The reaction typically occurs under reflux conditions for several hours, followed by purification through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process includes the reaction of (3-chloropropyl)trimethoxysilane with an iodide source under controlled temperature and pressure conditions .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Hydrolysis and Condensation: In the presence of moisture, this compound can hydrolyze to form silanols, which can further condense to form siloxane bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur in polar aprotic solvents like dimethylformamide or acetone.
Hydrolysis: This reaction is often catalyzed by acids or bases and occurs in aqueous or alcoholic solutions.
Major Products:
Substitution Reactions: Products include (3-azidopropyl)trimethoxysilane, (3-thiocyanatopropyl)trimethoxysilane, and various (3-aminopropyl)trimethoxysilanes.
Hydrolysis and Condensation: The major products are silanols and polysiloxanes[][3].
Scientific Research Applications
(3-Iodopropyl)trimethoxysilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a coupling agent to enhance the adhesion of polymers to inorganic surfaces.
Biology: It is employed in the modification of biomolecules and surfaces to improve biocompatibility and functionality.
Medicine: This compound is used in the development of drug delivery systems and diagnostic tools.
Comparison with Similar Compounds
- (3-Chloropropyl)trimethoxysilane
- (3-Bromopropyl)trimethoxysilane
- (3-Mercaptopropyl)trimethoxysilane
- (3-Aminopropyl)trimethoxysilane
Comparison:
- (3-Chloropropyl)trimethoxysilane: Similar in structure but less reactive due to the presence of chlorine instead of iodine.
- (3-Bromopropyl)trimethoxysilane: Also similar but has different reactivity and reaction conditions due to the bromine atom.
- (3-Mercaptopropyl)trimethoxysilane: Contains a thiol group, making it useful for different types of coupling reactions.
- (3-Aminopropyl)trimethoxysilane: Contains an amine group, making it more suitable for reactions with electrophiles .
(3-Iodopropyl)trimethoxysilane stands out due to its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
3-iodopropyl(trimethoxy)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15IO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NILZGRNPRBIQOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCI)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15IO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374769 | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14867-28-8 | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Iodopropyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.